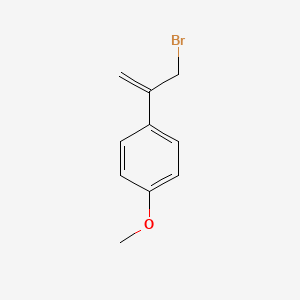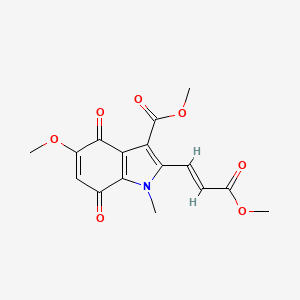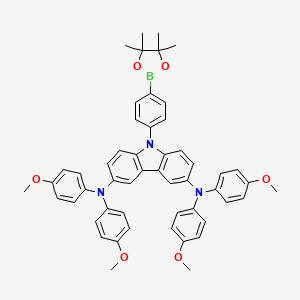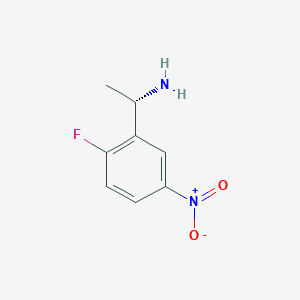
1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene is an organic compound characterized by a brominated propene group attached to a methoxy-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 4-methoxybenzene followed by a Heck reaction with 3-bromopropene. The reaction typically requires a palladium catalyst, such as palladium acetate, and a base like triethylamine. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, at elevated temperatures (around 100-120°C) to facilitate the coupling process.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.
Reduction Reactions: Reduction of the double bond can be achieved using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol).
Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction: Hydrogen gas, palladium on carbon catalyst, solvents (e.g., ethanol).
Major Products:
Substitution: Corresponding substituted derivatives (e.g., 1-(3-aminoprop-1-en-2-yl)-4-methoxybenzene).
Oxidation: Epoxides, aldehydes.
Reduction: Saturated derivatives (e.g., 1-(3-bromopropyl)-4-methoxybenzene).
Scientific Research Applications
1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the double bond or the methoxy group can be targeted by oxidizing agents, leading to the formation of new functional groups.
Comparison with Similar Compounds
1-(3-Bromoprop-1-en-2-yl)-4-methoxybenzene can be compared to other brominated aromatic compounds, such as:
1-Bromo-4-methoxybenzene: Lacks the propene group, making it less reactive in certain types of reactions.
1-(3-Bromoprop-1-en-2-yl)benzene: Lacks the methoxy group, which can influence its reactivity and solubility.
The presence of both the bromine and methoxy groups in this compound makes it a versatile compound with unique reactivity compared to its analogs.
Properties
Molecular Formula |
C10H11BrO |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
1-(3-bromoprop-1-en-2-yl)-4-methoxybenzene |
InChI |
InChI=1S/C10H11BrO/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-6H,1,7H2,2H3 |
InChI Key |
WALHALINXCYLOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]amino]-4-[[3,5-bis(trifluoromethyl)phenyl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B12950405.png)
![4-{[5-(1H-Imidazol-1-yl)pentyl]sulfanyl}aniline](/img/structure/B12950407.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12950413.png)


![4-(2-(Imidazo[2,1-f][1,2,4]triazin-7-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B12950427.png)

